molecular formula C14H12O3 B6395877 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% CAS No. 167627-22-7

3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95%

Cat. No. B6395877
CAS RN: 167627-22-7
M. Wt: 228.24 g/mol
InChI Key: GTRPGVHYHQSHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-(2-methylphenyl)benzoic acid (HMPA) is an organic compound that is widely used in the laboratory for a variety of applications. It is a white crystalline solid with a melting point of 122°C. HMPA is a common synthetic intermediate and is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. HMPA has also been used in the preparation of polymers, coatings, and catalysts. In addition, HMPA has been used for its biological properties, including its ability to modulate the activity of enzymes and proteins.

Mechanism of Action

3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% is believed to act as a modulator of enzyme and protein activity. It is thought to interact with the active sites of enzymes and proteins, resulting in a change in their activity. In addition, 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% is believed to interact with the cell membrane, resulting in changes in membrane permeability.
Biochemical and Physiological Effects
3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% has been shown to interact with enzymes and proteins, resulting in changes in their activity. It has been shown to modulate the activity of cytochrome P450, an enzyme involved in the metabolism of drugs and other compounds. In addition, 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% has been shown to interact with proteins, such as protein kinases, resulting in changes in their activity. 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% has also been shown to interact with the cell membrane, resulting in changes in membrane permeability.

Advantages and Limitations for Lab Experiments

The use of 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is widely available. In addition, it is a versatile synthetic intermediate that can be used to synthesize a variety of compounds. 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% is also relatively stable, making it suitable for long-term storage.
However, there are also some limitations to the use of 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% in laboratory experiments. It is not soluble in water, which can limit its use in certain types of experiments. In addition, 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% in laboratory experiments. One potential area of research is the use of 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% in the synthesis of new compounds. 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% can be used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% could be used to study the effects of compounds on cellular membranes, as well as the effects of drugs on target tissues. Finally, 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% could be used to study the activity of enzymes and proteins, such as cytochrome P450 and protein kinases.

Scientific Research Applications

3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including the study of enzyme and protein activity, the study of the effects of compounds on cellular membranes, and the study of drug delivery systems. 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% has been used to study the activity of enzymes and proteins, such as cytochrome P450 and protein kinases. It has also been used to study the effects of compounds on cellular membranes, such as the effects of lipids on membrane permeability. In addition, 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% has been used in the study of drug delivery systems, such as the use of liposomes to deliver drugs to target tissues.

properties

IUPAC Name

3-hydroxy-4-(2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-9-4-2-3-5-11(9)12-7-6-10(14(16)17)8-13(12)15/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRPGVHYHQSHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688585
Record name 2-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

167627-22-7
Record name 2-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 2-hydroxy-2′-methyl-1,1′-biphenyl-4-carboxylate (12 g, 0.05 mol) in a mixture of THF/water (150 mL:15 mL) was added lithium hydroxide (6.23 g, 0.1485 mol) in portions. After being stirred at RT for 24 h, the reaction mass was evaporated to dryness and the residue diluted with little amount of water. The aqueous phase was acidified with conc.hydrochloric acid and extracted with EtOAc. Organic layer was washed with brine solution and was dried over Na2SO4. Evaporation of the solvents afforded the title compound as a white solid (10 g, 89%). 1H NMR (DMSO-d6, 400 MHz) δ 12.72 (1H, bs), 9.78 (1H, bs), 7.50 (1H, s), 7.41-7.43 (1H, m), 7.08-7.24 (5H, m), 2.09 (3H, s). LC/MS (Method A): 227 (M−H)−. HPLC (Method B), Rt 4.09 min (purity: 99.69%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.23 g
Type
reactant
Reaction Step Two
Yield
89%

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